molecular formula C30H48O4 B1669439 Corosolic acid CAS No. 4547-24-4

Corosolic acid

Cat. No.: B1669439
CAS No.: 4547-24-4
M. Wt: 472.7 g/mol
InChI Key: HFGSQOYIOKBQOW-ZSDYHTTISA-N
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Mechanism of Action

Target of Action

Corosolic acid, a pentacyclic triterpene acid, has been found to target several key proteins and pathways in the body. It primarily targets the insulin receptor, enhancing its sensitivity . It also targets the prolyl 4-hydroxylase subunit alpha 2 (P4HA2), a protein that plays a crucial role in the progression of hepatocellular carcinoma .

Mode of Action

This compound improves the sensitivity of the insulin receptor by inhibiting a protein in the body called tyrosine phosphatase, which reduces insulin receptor site activity . This enhances glucose uptake and increases insulin sensitivity . In the case of P4HA2, this compound reduces its protein levels, thereby inhibiting the progression of hepatocellular carcinoma .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances glucose uptake, increases insulin sensitivity, and inhibits enzymes involved in carbohydrate absorption, such as -amylase and -glucosidase . It also restores autophagic flux and improves mitochondrial function, protecting against Dox-induced cardiotoxicity . Furthermore, it inactivates the JAK2/STAT3 pathway in PC cells .

Pharmacokinetics

It is known that this compound and its structural analogs have low solubilities in water due to their rigid scaffold and hydrophobic properties .

Result of Action

This compound has been shown to exert anti-diabetic, anti-obesity, anti-inflammatory, anti-hyperlipidemic, and anti-viral effects . More importantly, it has recently attracted much attention due to its anticancer properties and innocuous effects on normal cells . It inhibits the viability of colorectal cancer HCT116 cells by inducing apoptotic cell death in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that the introduction of water-soluble groups such as sugar or amino groups could increase the solubility of this compound and its structural analogs .

Biochemical Analysis

Biochemical Properties

Corosolic acid has numerous biological properties, including antidiabetic, anti-inflammatory, antiproliferative, and protein kinase C inhibition activity . It has been reported to decrease blood sugar levels within 60 minutes in human subjects . This compound also exhibits antihyperlipidemic and antioxidant activities .

Cellular Effects

This compound exerts anti-diabetic, anti-obesity, anti-inflammatory, anti-hyperlipidemic, and anti-viral effects . More importantly, this compound has recently attracted much attention due to its anticancer properties and innocuous effects on normal cells . It has been shown to reduce oxidative stress, suppress pro-inflammatory cytokines, and inhibit inflammatory signaling pathways .

Molecular Mechanism

This compound improves the sensitivity of the insulin receptor by inhibiting a protein in the body called tyrosine phosphatase, which reduces insulin receptor site activity . The second path of action for this compound involves its ability to open an entirely new path in cells for insulin to enter the cell . This compound has cytotoxic activity against several human cancer cell lines .

Dosage Effects in Animal Models

In an animal model on metabolic syndrome, this compound had antihypertensive, lipid-lowering, antioxidant, and anti-inflammatory effects on rats . In a similar study, this compound reduced blood pressure and serum-free fatty acid levels in rats . The antidiabetic effects of this compound were investigated in KK-Ay mice, an animal model of type 2 diabetes. This compound (2 mg/kg body weight) reduced the blood glucose levels of KK-Ay mice 4 hours after a single oral dose .

Metabolic Pathways

This compound helps your body to control the level of sugar in your blood by enabling insulin to transport glucose, fatty acids, and amino acids into your liver, body fat, and muscles more efficiently .

Transport and Distribution

Studies in rats indicate a low oral bioavailability of this compound and a large volume of distribution that is concentrated in tissues and organs .

Subcellular Localization

This compound stimulation promoted the translocation of YAP and mouse double minute 2 (MDM2) from the nucleus to the cytoplasm and increased their binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

Corosolic acid can be synthesized from ursolic acid through oxidation. The process involves using an oxidant to convert ursolic acid into this compound . Another method involves extracting this compound from plant materials containing the compound. The plant material is processed, and a binary resin bed separation technique is applied. The extract is then acidified, and impurities are acetylized to change their physical and chemical characteristics. This compound is separated and purified through solvent dissolution, filtration, and crystallization .

Industrial Production Methods

The industrial production of this compound involves extracting it from plant sources such as Lagerstroemia speciosa. The extraction process includes routine extraction and processing of the plant material, followed by binary resin bed separation, acidification, and purification through solvent dissolution, filtration, and crystallization. This method yields pure this compound crystals with a purity of over 95%, suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Corosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have enhanced biological activities or improved pharmacokinetic properties.

Comparison with Similar Compounds

Corosolic acid is structurally similar to several other pentacyclic triterpenoids, including:

This compound stands out due to its unique combination of anti-diabetic, anti-inflammatory, and anti-cancer properties, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGSQOYIOKBQOW-ZSDYHTTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904142
Record name Corosolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4547-24-4
Record name Corosolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4547-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corosolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corosolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name COROSOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX2I57A98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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